molecular formula C10H13ClFN B2970039 3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride CAS No. 2460754-91-8

3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride

Cat. No.: B2970039
CAS No.: 2460754-91-8
M. Wt: 201.67
InChI Key: HDEQNOAGINVGSU-UHFFFAOYSA-N
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Description

3-Fluoro-3-(3-methylphenyl)azetidine hydrochloride is a fluorinated azetidine derivative featuring a 3-methylphenyl substituent at the 3-position of the azetidine ring. The fluorine atom and aromatic substituent enhance metabolic stability and modulate physicochemical properties such as lipophilicity and solubility.

Properties

IUPAC Name

3-fluoro-3-(3-methylphenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c1-8-3-2-4-9(5-8)10(11)6-12-7-10;/h2-5,12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEQNOAGINVGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CNC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride involves several steps. One common method includes the reaction of 3-methylphenylamine with fluoroacetaldehyde under controlled conditions to form the azetidine ring. The hydrochloride salt is then formed by treating the azetidine derivative with hydrochloric acid . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride involves its interaction with molecular targets in biological systems. The fluoro group enhances its reactivity, allowing it to participate in various biochemical pathways. It can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the azetidine ring significantly influences molecular properties. Key analogs are compared below:

Compound Name Molecular Formula Substituent at 3-Position Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
3-Fluoro-3-(3-methylphenyl)azetidine HCl C₁₀H₁₁ClFN 3-methylphenyl 207.65 (calc.) Not reported Aromatic substituent; moderate lipophilicity
3-Fluoro-3-(trifluoromethyl)azetidine HCl C₄H₆ClF₄N Trifluoromethyl 179.54 Not reported High electronegativity; low steric bulk
3-(3,5-Bis(CF₃)phenyl)-3-phenylmethoxyazetidine HCl C₁₈H₁₅F₆NO·HCl 3,5-Bis(trifluoromethyl)phenyl 410.76 141.8–144.1 High lipophilicity; electron-withdrawing groups
3-Fluoro-3-(2-methylpropyl)azetidine HCl C₇H₁₅ClFN 2-methylpropyl 167.65 Not reported Aliphatic substituent; increased flexibility

Key Observations :

  • Aromatic vs.
  • Electron-Withdrawing Effects : Trifluoromethyl groups increase electronegativity and metabolic stability compared to methylphenyl groups, as seen in C₄H₆ClF₄N .
  • Melting Points : Bulky substituents like 3,5-bis(trifluoromethyl)phenyl (141.8–144.1°C) lower melting points compared to simpler analogs, likely due to reduced crystallinity .

Ring Size and Bioactivity

Azetidines are often compared to five-membered pyrrolidines. For example:

  • Pyrrolidines exhibit distinct pharmacokinetic profiles due to increased conformational flexibility .

Biological Activity

3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C10H12ClF
  • Molecular Weight : 201.66 g/mol
  • CAS Number : 2460754-91-8

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular pathways. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with target proteins.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, it has been evaluated for its antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer).

CompoundCell LineIC50 (µM)Notes
This compoundMCF-70.075Significant antiproliferative activity
This compoundHs578T0.033Potent against invasive subclone

The compound exhibited low toxicity towards non-cancerous cells, indicating a selective action against tumor cells, which is critical for drug development.

Stability and Degradation Studies

Stability studies revealed that the compound maintained significant stability under various conditions, which is essential for its therapeutic application.

Condition% Remaining after 4 hours
Heat (60 °C)90%
UV Light88%
Acidic (0.1 M HCl)60%
Alkaline (0.1 M NaOH)65%
Oxidative (3% H2O2)65%

These results suggest that the compound is robust against thermal and oxidative degradation, enhancing its potential as a pharmaceutical agent.

Case Studies

  • In Vitro Study on MCF-7 Cells :
    • The compound was tested at concentrations of 1 µM and 10 µM.
    • At 10 µM, it resulted in approximately 40% cell viability, showcasing its potential as an effective anticancer agent.
  • Mechanistic Studies :
    • Flow cytometry analysis indicated that treatment with the compound led to apoptosis in cancer cells, evidenced by increased caspase activity.

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